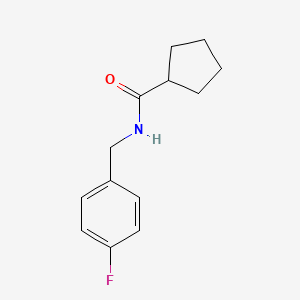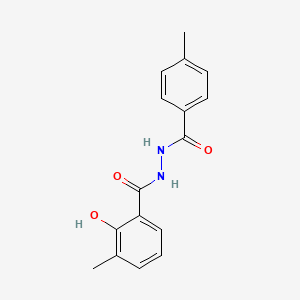![molecular formula C17H15N3O3 B5756855 N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide](/img/structure/B5756855.png)
N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide, also known as MPA-N, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of N-(4-hydroxyphenyl)acetamide and contains an oxadiazole ring, which has been shown to have various biological activities.
Mechanism of Action
The mechanism of action of N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide has been shown to inhibit the activation of these pathways, which are involved in various cellular processes, such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide has been shown to have various biochemical and physiological effects, such as the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammation. N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide has also been shown to have antioxidant activity, which may be beneficial for the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide in lab experiments is its high potency and selectivity. N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide. One of the potential directions is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, to identify its molecular targets and signaling pathways. Additionally, the development of more potent and selective derivatives of N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide may be a promising approach for the discovery of new drugs with therapeutic potential.
Synthesis Methods
The synthesis of N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide involves the reaction of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol with 4-chlorophenylacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a reducing agent. The yield of N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide has been studied for its potential applications in various scientific fields, such as medicinal chemistry, biochemistry, and pharmacology. One of the main applications of N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide is as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide has been shown to have anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo.
properties
IUPAC Name |
N-[4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11(21)18-14-5-9-16(10-6-14)22-15-7-3-13(4-8-15)17-19-12(2)23-20-17/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIDFSYKODUTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-phenoxy]-phenyl}-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)
![2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide](/img/structure/B5756789.png)


![N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5756839.png)
![1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5756852.png)

